Platelet Aggregation Potency: AR-C67085 IC50 2.5 nM vs. Cangrelor IC50 0.4 nM
AR-C67085 (AR-C67085MX) inhibits ADP-induced human platelet aggregation with an IC50 of 2.5 nM, representing a 6.25-fold lower potency compared to its successor compound cangrelor (AR-C69931MX), which has an IC50 of 0.4 nM [1]. This quantitative difference defines AR-C67085 as the less potent but still highly active predecessor, useful for establishing concentration-response relationships where a less potent tool compound is desired [2].
| Evidence Dimension | Potency (IC50) against ADP-induced human platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 2.5 nM |
| Comparator Or Baseline | Cangrelor (AR-C69931MX): IC50 = 0.4 nM |
| Quantified Difference | 6.25-fold lower potency (2.5 nM / 0.4 nM) |
| Conditions | In vitro human platelet aggregation assay |
Why This Matters
Researchers selecting a P2Y12 antagonist for in vitro platelet studies can use AR-C67085 when a less potent but historically significant tool compound is needed for comparative or mechanistic studies, especially when a direct comparator to cangrelor is required.
- [1] Humphries RG. Antagonists of the platelet P2T receptor: a novel approach to antithrombotic therapy. J Med Chem. 1999;42(21):4263-4279. View Source
- [2] Ingall AH, Dixon J, Bailey A, et al. Antagonists of the platelet P2T receptor: a novel approach to antithrombotic therapy. J Med Chem. 1999;42(21):4263-4279. View Source
